

Foundational Research on Desmethylocabozantinib's Anti-Cancer Effects: A Technical Guide

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Compound of Interest

Compound Name: *Desmethylocabozantinib*

Cat. No.: *B15354558*

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Introduction

Desmethylocabozantinib, also known as EXEL-1644, is a major metabolite of cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. While cabozantinib is the primary pharmacologically active agent, understanding the activity of its metabolites is crucial for a comprehensive assessment of its overall anti-cancer effects, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the foundational research on the anti-cancer effects of

Desmethylocabozantinib, with a focus on its mechanism of action, quantitative activity data, and relevant experimental protocols.

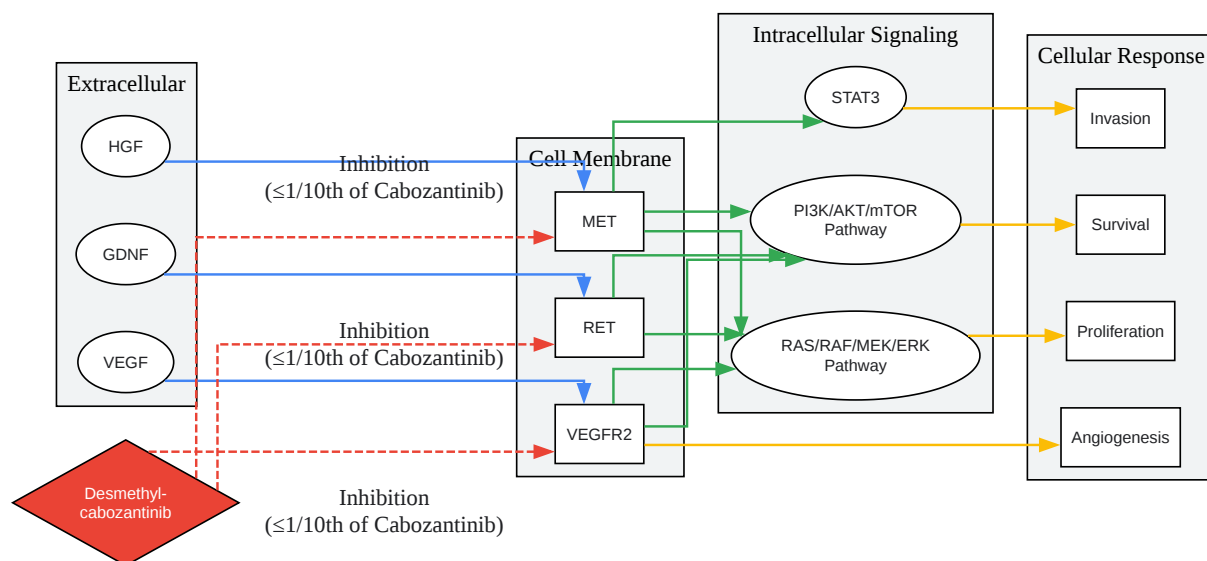
Mechanism of Action

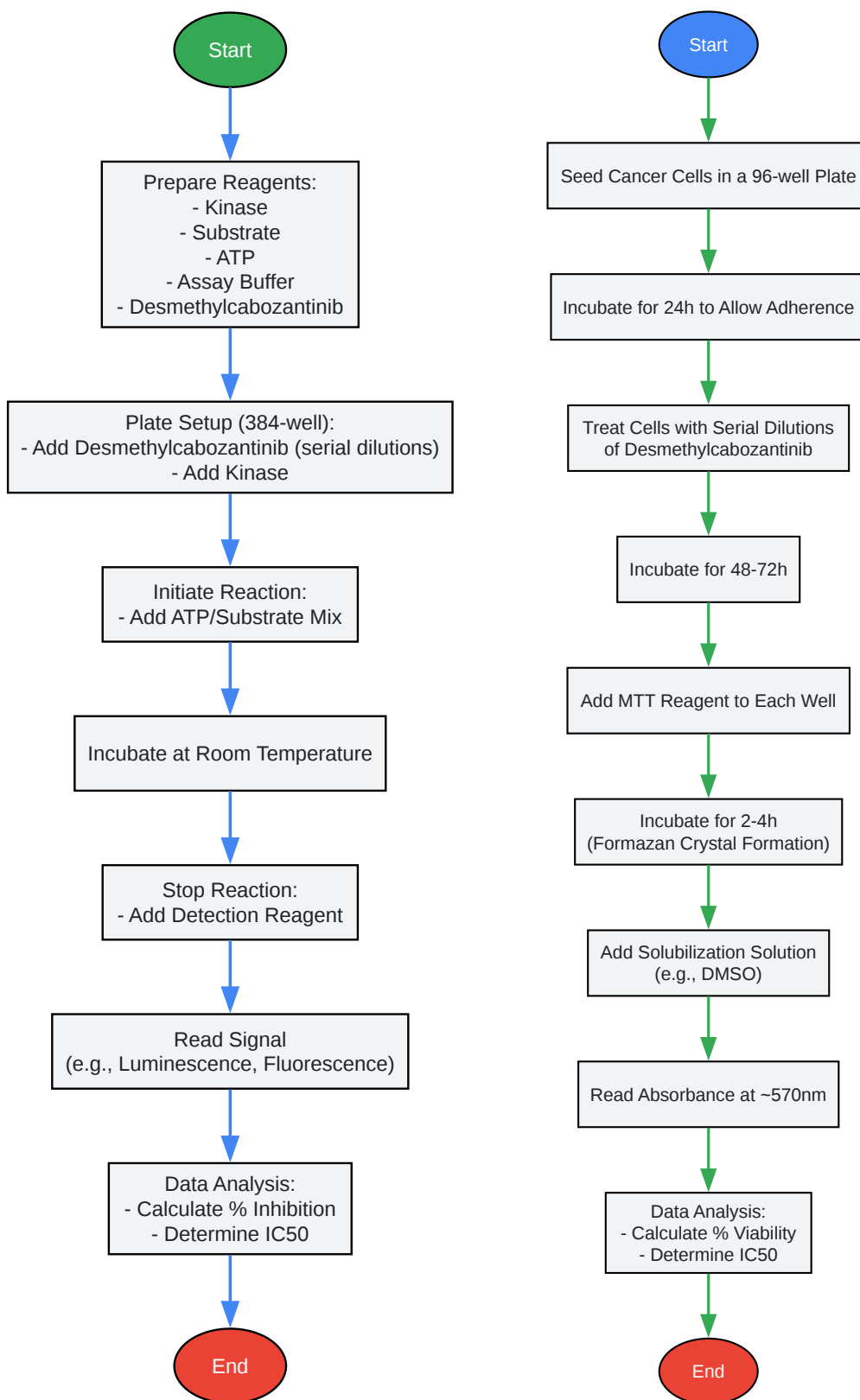
Desmethylocabozantinib is formed through the metabolism of cabozantinib. The primary mechanism of action of cabozantinib involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. These include MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and RET.

Foundational research indicates that **Desmethylocabozantinib** targets the same kinases as its parent compound, albeit with significantly reduced potency. Studies have consistently shown

that the in vitro inhibitory activity of **Desmethylocabozantinib** against key kinases such as MET, RET, and VEGFR2 is less than or equal to one-tenth that of cabozantinib.^{[1][2]} This suggests that while it may contribute to the overall pharmacological profile of cabozantinib, its direct anti-cancer efficacy is substantially lower than the parent drug.

The following diagram illustrates the primary signaling pathways targeted by cabozantinib and, to a lesser extent, **Desmethylocabozantinib**.





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References

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